SEN12333 (5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide), also known as WAY-317538, is a synthetic small molecule classified as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) [, , ]. It is a promising candidate for the treatment of cognitive dysfunction associated with Alzheimer's disease, schizophrenia, and other neurodegenerative diseases [, , , ].
SEN 12333 is classified under pyrrole derivatives and is specifically designed as a pharmacological agent targeting the alpha-7 nicotinic acetylcholine receptor. Its structure is denoted by the chemical formula and a molecular weight of 339.44 g/mol. The compound is synthesized through various organic chemistry techniques, ensuring high purity levels exceeding 98% .
The synthesis of SEN 12333 involves multiple steps typical for constructing complex organic molecules. Key methodologies include:
The detailed synthetic pathway typically requires optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and minimize by-products .
The molecular structure of SEN 12333 can be represented as follows:
This structure reveals a complex arrangement that includes aromatic rings and a morpholine moiety, contributing to its binding affinity at the alpha-7 nicotinic acetylcholine receptor .
SEN 12333 undergoes various chemical reactions relevant to its function as a receptor agonist:
These reactions highlight its role in modulating synaptic activity and influencing cognitive functions .
The mechanism by which SEN 12333 exerts its effects involves several key steps:
This mechanism underscores its potential therapeutic applications in enhancing cognitive functions and treating disorders like schizophrenia .
These properties are crucial for practical applications in research settings .
SEN 12333 has significant applications in scientific research, particularly concerning:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2